molecular formula C16H12N2O5 B2759534 4-{[(2-Oxo-1,3-benzoxazol-3(2H)-YL)acetyl]-amino}benzoic acid CAS No. 701238-10-0

4-{[(2-Oxo-1,3-benzoxazol-3(2H)-YL)acetyl]-amino}benzoic acid

Cat. No.: B2759534
CAS No.: 701238-10-0
M. Wt: 312.281
InChI Key: IIDVFIODDVOIGB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-{[(2-Oxo-1,3-benzoxazol-3(2H)-YL)acetyl]-amino}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The benzoxazole moiety allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and the presence of catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the benzoxazole ring.

Mechanism of Action

The mechanism of action of 4-{[(2-Oxo-1,3-benzoxazol-3(2H)-YL)acetyl]-amino}benzoic acid involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other benzoxazole derivatives, such as:

  • 2-(2-Hydroxyphenyl)benzoxazole
  • 2-(2-Aminophenyl)benzoxazole
  • 2-(2-Methylphenyl)benzoxazole

Uniqueness

4-{[(2-Oxo-1,3-benzoxazol-3(2H)-YL)acetyl]-amino}benzoic acid is unique due to its specific structure, which includes both a benzoxazole moiety and an acetyl-amino group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c19-14(17-11-7-5-10(6-8-11)15(20)21)9-18-12-3-1-2-4-13(12)23-16(18)22/h1-8H,9H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDVFIODDVOIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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